molecular formula C24H27N3O5S B3277817 Z-Trp-met-OH CAS No. 66638-72-0

Z-Trp-met-OH

Cat. No.: B3277817
CAS No.: 66638-72-0
M. Wt: 469.6 g/mol
InChI Key: ZCSSVKHHUVPOHN-SFTDATJTSA-N
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Description

Z-Trp-met-OH, also known as N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-methionine, is a dipeptide compound composed of tryptophan and methionine. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity.

Scientific Research Applications

Z-Trp-met-OH has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.

    Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).

Safety and Hazards

The specific safety and hazard information for Z-Trp-met-OH is not available in the searched resources. Generally, handling of chemical substances should always be done with appropriate protective equipment and adherence to safety guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Trp-met-OH typically involves the coupling of N-protected tryptophan (Z-Trp-OH) with methionine (Met-OH). The reaction is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in large-scale production. This method allows for the rapid and efficient synthesis of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Z-Trp-met-OH undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

    Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzyl protecting group on the tryptophan residue can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone

    Reduction: Reduced methionine

    Substitution: Deprotected tryptophan

Mechanism of Action

The mechanism of action of Z-Trp-met-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue can engage in cation-π interactions with positively charged molecules, while the methionine residue can undergo oxidation-reduction reactions. These interactions and reactions can modulate the activity of proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Z-Trp-met-OH can be compared with other dipeptides containing tryptophan and methionine or their analogs:

    Z-Trp-OH: L-tryptophan with a benzyl protecting group.

    Z-Met-OH: L-methionine with a benzyl protecting group.

    Z-Trp-Met-OMe: N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-methionine methyl ester.

Uniqueness

This compound is unique due to its specific combination of tryptophan and methionine residues, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a versatile platform for studying peptide chemistry and developing peptide-based therapeutics.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-33-12-11-20(23(29)30)26-22(28)21(13-17-14-25-19-10-6-5-9-18(17)19)27-24(31)32-15-16-7-3-2-4-8-16/h2-10,14,20-21,25H,11-13,15H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSSVKHHUVPOHN-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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